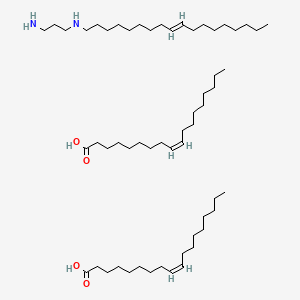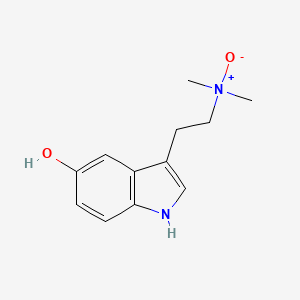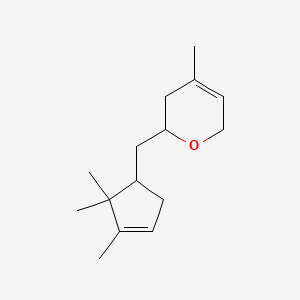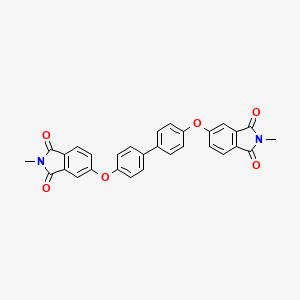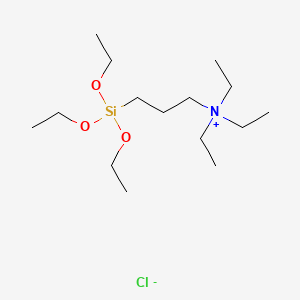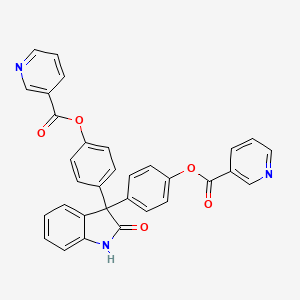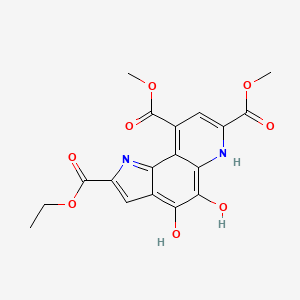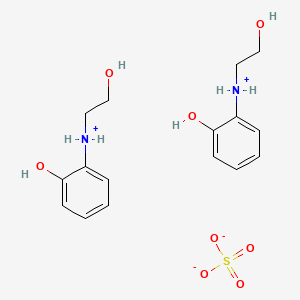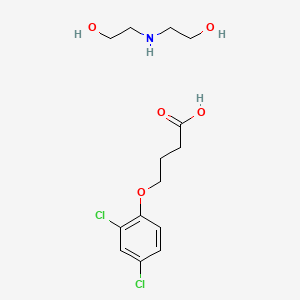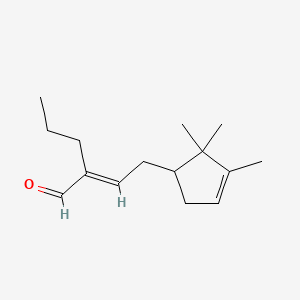
Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-307-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions are carefully controlled to ensure the efficient generation of radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These radicals can then react with monomers to form polymers.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers such as polyacrylonitrile and polymethyl methacrylate.
Biology: In biological research, it is used to study the effects of free radicals on biological systems.
Medicine: It is employed in the synthesis of drug delivery systems and in the development of new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which undergo addition reactions to form polymers.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions.
Potassium Persulfate: Used as an initiator in emulsion polymerization.
Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure but similar applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. It is preferred in many applications due to its ability to produce consistent and reproducible results.
Properties
CAS No. |
83918-72-3 |
|---|---|
Molecular Formula |
C14H16KNO5 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+; |
InChI Key |
KCIVNTJLAYJMEK-HRNDJLQDSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




